2-Fluoro-2,2-dinitroethanol
Overview
Description
2-Fluoro-2,2-dinitroethanol is a chemical compound with the formula C2H3FN2O5 . It has a molecular weight of 154.0540 .
Synthesis Analysis
The synthesis of 2-Fluoro-2,2-dinitroethanol has been reported in several studies . For instance, one study reported the synthesis of 2-Fluoro-2,2-dinitroethanol and studied some of its physicochemical properties . Another study reported the preparation methods for the synthesis of bis(2-fluoro-2,2-dinitroethyl) formal with respect to process safety, product quality, and economics for large-scale production .Molecular Structure Analysis
The molecular structure of 2-Fluoro-2,2-dinitroethanol can be represented by the InChI string: InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Fluoro-2,2-dinitroethanol has a density of 1.709g/cm3 . It has a boiling point of 217ºC at 760mmHg . The flash point is 85ºC . The exact mass is 154.00300 .Scientific Research Applications
Synthesis and Energetic Material Properties
- 2-Fluoro-2,2-dinitroethanol has been studied for its potential in creating high-energy dense materials. Research has shown its utility in synthesizing materials like N3-(2,2,2-Trinitroethyl)-1,2,4-oxadiazole-3,5-diamine, which demonstrates promising RDX-like material properties with a higher oxidizing potential (Chavez, Schulze, & Parrish, 2017).
- The compound has also been involved in the synthesis of potential oxidizers like tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) orthoformate, indicating its role in energetic formulations (Klapötke, Krumm, Moll, Rest, & Sućeska, 2014).
Applications in Propellants and Explosives
- The applications of 2-Fluoro-2,2-dinitroethanol extend to propellants and explosives. Research on geminal dinitro plasticizers, like bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), highlights its relevance in these domains (Zhu Tianbing, 2011).
- Studies on fluorodinitroethyl Ortho-carbonate and -formate have further reinforced their potential as high-energy dense oxidizers, crucial in the development of advanced explosive materials (Klapötke et al., 2014).
Chemical and Physical Properties
- The chemical and physical properties of 2-Fluoro-2,2-dinitroethanol and its derivatives have been characterized in various studies. For instance, its role in the reaction of boron oxide with nitro-substituted ethanols has been explored, indicating potential applications in smoke-free pyrotechnics and high-energy oxidizers (Klapötke, Krumm, & Moll, 2013).
- Research on the inhibition of radical polymerization of methyl methacrylate by its derivatives has provided insights into its role in polymer science (Karapetyan, Oreshko, & Smirnov, 1986).
Synthesis of Novel Derivatives
- There is ongoing research into synthesizing novel derivatives of 2-Fluoro-2,2-dinitroethanol. For example, the synthesis of bis-(2-fluoro-2, 2-dinitroethyl) nitramine and tris-(2-fluoro-2,2-dinitroethyl) amine, both derivatives, has been documented (Gafurov, Sviridov, Natsibullin, & Eremenko, 1970).
- The synthesis and investigation of (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine as a high-energy dense oxidizer further exemplify the compound's versatility in creating advanced materials (Klapötke, Krumm, Rest, Reynders, & Scharf, 2013).
Additional Research and Applications
- Additional studies have focused on the fluorination of bipolar ions, synthesis of trifluoromethanesulfonates, and characterization of its reactions with other chemical compounds. These studies collectively enhance our understanding of 2-Fluoro-2,2-dinitroethanol's chemical behavior and potential applications in various scientific fields (Eremenko, Gafurov, & Korepin, 1971), (Beard, Baum, & Grakauskas, 1973).
properties
IUPAC Name |
2-fluoro-2,2-dinitroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPPEUUPARRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066141 | |
Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2,2-dinitroethanol | |
CAS RN |
17003-75-7 | |
Record name | 2-Fluoro-2,2-dinitroethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17003-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-fluoro-2,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-2,2-dinitroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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